2,4-Dichloro-5-(ethoxymethyl)pyrimidine
Overview
Description
2,4-Dichloro-5-(ethoxymethyl)pyrimidine: is an organic compound with the molecular formula C7H8Cl2N2O . It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms at positions 2 and 4, and an ethoxymethyl group at position 5. This compound is primarily used in various chemical syntheses and has applications in the pharmaceutical and agrochemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-(ethoxymethyl)pyrimidine typically involves the reaction of 2,4-dichloro-5-methylpyrimidine with ethyl iodide. The reaction is carried out in the presence of a base, such as potassium carbonate, under reflux conditions. The general reaction scheme is as follows:
2,4-Dichloro-5-methylpyrimidine+Ethyl iodide→this compound
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically involves the use of large reactors, controlled temperatures, and continuous monitoring of reaction parameters [3][3].
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-5-(ethoxymethyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under appropriate conditions.
Major Products:
Substitution Reactions: The major products are derivatives of pyrimidine with various substituents replacing the chlorine atoms.
Oxidation and Reduction: The products depend on the specific reagents and conditions used
Scientific Research Applications
Chemistry: 2,4-Dichloro-5-(ethoxymethyl)pyrimidine is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the preparation of more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is used in the synthesis of potential pharmaceutical agents. It has been explored for its potential use in the development of antiviral, anticancer, and anti-inflammatory drugs.
Industry: In the agrochemical industry, this compound is used in the synthesis of herbicides and pesticides. Its derivatives have shown efficacy in controlling various agricultural pests .
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-(ethoxymethyl)pyrimidine depends on its specific application. In medicinal chemistry, it acts by interacting with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The exact pathways and targets vary depending on the derivative and its intended use. For example, in antiviral applications, it may inhibit viral replication by targeting viral enzymes .
Comparison with Similar Compounds
- 2,4-Dichloro-5-methylpyrimidine
- 2,4-Dichloro-5-(methoxymethyl)pyrimidine
- 2,4-Dichloro-5-(chloromethyl)pyrimidine
Comparison: 2,4-Dichloro-5-(ethoxymethyl)pyrimidine is unique due to the presence of the ethoxymethyl group, which imparts specific chemical properties and reactivity. Compared to its analogs, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in chemical synthesis and industrial processes .
Properties
IUPAC Name |
2,4-dichloro-5-(ethoxymethyl)pyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2O/c1-2-12-4-5-3-10-7(9)11-6(5)8/h3H,2,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVUFAWKJMGXSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CN=C(N=C1Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693758 | |
Record name | 2,4-Dichloro-5-(ethoxymethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7627-39-6 | |
Record name | 2,4-Dichloro-5-(ethoxymethyl)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7627-39-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloro-5-(ethoxymethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dichloro-5-(ethoxymethyl)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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